4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile
Overview
Description
4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is an organic compound that features a trifluoromethyl group, an amino group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrazine (N₂H₄) and palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.
Scientific Research Applications
4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can serve as a precursor for bioactive molecules, including potential pharmaceuticals.
Medicine: Research has explored its use in developing drugs for various diseases, including cancer.
Mechanism of Action
The mechanism of action of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-(trifluoromethyl)aniline
- 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
Uniqueness
4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is unique due to the presence of both a trifluoromethyl group and a benzonitrile moiety, which confer distinct chemical and physical properties. These features make it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
4-[2-amino-4-(trifluoromethyl)phenoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)10-3-6-13(12(19)7-10)20-11-4-1-9(8-18)2-5-11/h1-7H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVOMIBNSCJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383934 | |
Record name | 4-[2-amino-4-(trifluoromethyl)phenoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42874-97-5 | |
Record name | 4-[2-amino-4-(trifluoromethyl)phenoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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